N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide
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Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide is a synthetic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 2-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amide group can participate in nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the amide group.
Substitution: Substituted amide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or disrupt cellular processes. In the case of its anticancer properties, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-N-neopentylamine
- N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide
Uniqueness
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide is unique due to its specific structural features, such as the presence of a phenylbutanamide moiety attached to the thiadiazole ring.
Properties
Molecular Formula |
C13H15N3OS |
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Molecular Weight |
261.34 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylbutanamide |
InChI |
InChI=1S/C13H15N3OS/c1-3-11(10-7-5-4-6-8-10)12(17)14-13-16-15-9(2)18-13/h4-8,11H,3H2,1-2H3,(H,14,16,17) |
InChI Key |
ZMHRKQYQBQOMPY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)C |
Origin of Product |
United States |
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